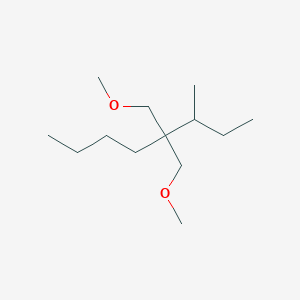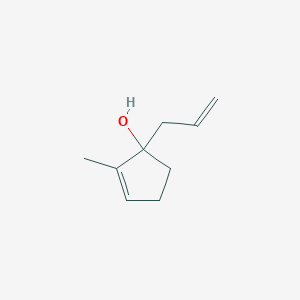![molecular formula C16H8N2O8 B14250594 2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]- CAS No. 301165-06-0](/img/structure/B14250594.png)
2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]-:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]- typically involves the esterification of 7-hydroxy-2H-1-benzopyran-2-one with 3,5-dinitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzopyran ring, leading to the formation of quinones.
Reduction: The nitro groups in the 3,5-dinitrobenzoyl moiety can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro-substituted benzoyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH₃) in methanol or sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex benzopyran derivatives. It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. The presence of the dinitrobenzoyl group makes it a candidate for inhibiting enzymes that interact with nitroaromatic compounds.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a subject of interest in drug discovery.
Industry: In the materials science industry, the compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]- involves its interaction with specific molecular targets. The dinitrobenzoyl group is known to interact with nucleophilic sites in enzymes and proteins, leading to inhibition of their activity. The benzopyran core can interact with various biological receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-:
2H-1-Benzopyran-2-one, 7-hydroxy-:
2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadienyl)oxy]-:
Uniqueness: The presence of the 3,5-dinitrobenzoyl group in 2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]- imparts unique chemical and biological properties This group enhances the compound’s ability to interact with specific biological targets, making it a valuable tool in medicinal chemistry and biological research
Properties
CAS No. |
301165-06-0 |
|---|---|
Molecular Formula |
C16H8N2O8 |
Molecular Weight |
356.24 g/mol |
IUPAC Name |
(2-oxochromen-7-yl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C16H8N2O8/c19-15-4-2-9-1-3-13(8-14(9)26-15)25-16(20)10-5-11(17(21)22)7-12(6-10)18(23)24/h1-8H |
InChI Key |
GWZNDTFHUFNIDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


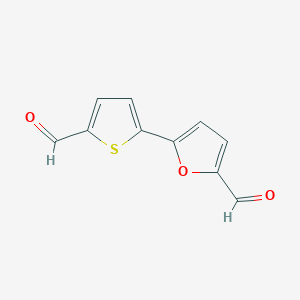
![[(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14250517.png)
propanedinitrile](/img/structure/B14250522.png)
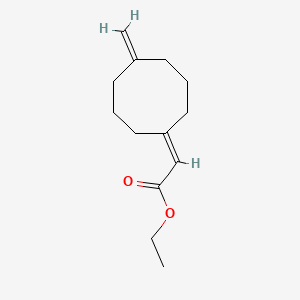
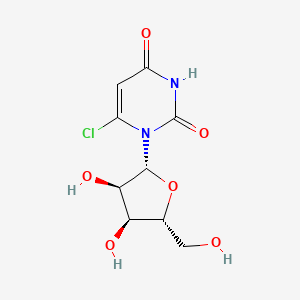
![N-[3-(Dimethylamino)propyl]-2-pentylheptanamide](/img/structure/B14250540.png)
![6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B14250545.png)


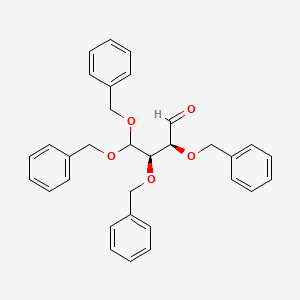
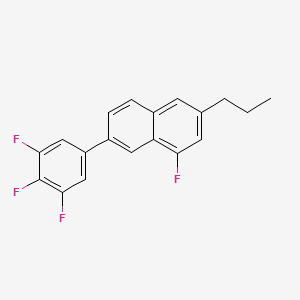
![1,4-Dioxaspiro[4.4]non-8-en-7-ol, 8,9-dichloro-7-(2-propenyl)-](/img/structure/B14250563.png)
